Structural Uniqueness: Tri-Substitution Pattern vs. Mono-Substituted Analogs
2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is the only commercially available octahydropyrrolo[3,4-c]pyrrole featuring the simultaneous presence of benzyl, isobutyl, and methyl substituents on the three available nitrogen/hybridization sites. Its closest commercially available comparators are the mono-substituted 2-benzyl-octahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1) and 5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7) . No data was found for a direct biological head-to-head comparison. This differentiation is presented as a class-level inference for scaffold decoration potential.
| Evidence Dimension | Substitution Pattern |
|---|---|
| Target Compound Data | N2-benzyl, N1-isobutyl, N5-methyl (Tri-substituted) |
| Comparator Or Baseline | Comparator 1: 2-benzyl-octahydropyrrolo[3,4-c]pyrrole (Mono-substituted, CAS 86732-22-1). Comparator 2: 5-methyloctahydropyrrolo[3,4-c]pyrrole (Mono-substituted, CAS 86732-28-7). |
| Quantified Difference | Qualitative increase in molecular complexity: 3 distinct substituents vs 1. |
| Conditions | Structural comparison based on CAS registry data. |
Why This Matters
A unique substitution fingerprint provides a distinct vector for exploring steric and electronic effects in SAR studies where specific poly-substituted tertiary amine geometries are desired.
